molecular formula C12H15ClOS B14038277 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14038277
M. Wt: 242.77 g/mol
InChI Key: RQMAGEMJERDHBZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS and a molecular weight of 242.76 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method includes the reaction of 2-ethyl-6-(methylthio)phenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOMe) in methanol can yield the corresponding methoxy derivative.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can form hydrogen bonds with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-ethylphenyl)propan-2-one: Lacks the methylthio group, resulting in different reactivity and applications.

    1-Chloro-1-(2-methylthio)phenyl)propan-2-one: Lacks the ethyl group, which affects its steric properties and reactivity.

    1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)ethanone: Has a shorter carbon chain, influencing its physical and chemical properties.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-chloro-1-(2-ethyl-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClOS/c1-4-9-6-5-7-10(15-3)11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

RQMAGEMJERDHBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)SC)C(C(=O)C)Cl

Origin of Product

United States

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